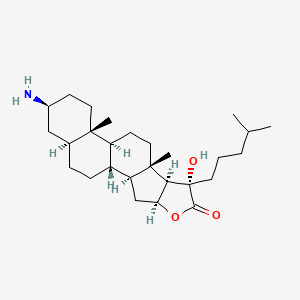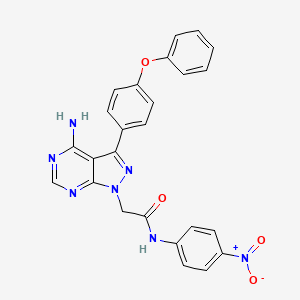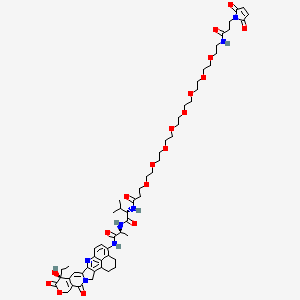
Mal-PEG8-amide-Val-Ala-(4-NH2)-Exatecan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mal-PEG8-amide-Val-Ala-(4-NH2)-Exatecan is a compound used primarily in the synthesis of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic agents specifically to cancer cells, thereby minimizing damage to healthy cells. The compound consists of a maleimide group, a polyethylene glycol (PEG) linker, and a peptide sequence that includes valine and alanine, ending with an exatecan derivative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG8-amide-Val-Ala-(4-NH2)-Exatecan involves several steps:
Formation of the Maleimide-PEG Linker: The maleimide group is attached to a PEG chain through a series of reactions involving activation and coupling agents.
Peptide Coupling: The valine and alanine residues are sequentially coupled to the PEG linker using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).
Attachment of Exatecan: The exatecan derivative is then attached to the peptide sequence through an amide bond formation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale peptide synthesis techniques, automated synthesizers, and stringent purification processes to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Mal-PEG8-amide-Val-Ala-(4-NH2)-Exatecan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur at the maleimide group or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Aplicaciones Científicas De Investigación
Mal-PEG8-amide-Val-Ala-(4-NH2)-Exatecan has several scientific research applications:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Employed in the study of protein interactions and cellular processes.
Medicine: Integral in the development of targeted cancer therapies, particularly ADCs.
Industry: Utilized in the production of specialized reagents and diagnostic tools.
Mecanismo De Acción
The mechanism of action of Mal-PEG8-amide-Val-Ala-(4-NH2)-Exatecan involves its role as a linker in ADCs. The maleimide group reacts with thiol groups on antibodies, forming stable thioether bonds. The PEG linker provides flexibility and solubility, while the peptide sequence ensures selective cleavage by specific proteases within cancer cells. The exatecan derivative acts as the cytotoxic agent, inhibiting topoisomerase I and inducing cell death.
Comparación Con Compuestos Similares
Similar Compounds
Mal-PEG8-Val-Cit-PAB-MMAE: Contains a maleimide PEG8 moiety, a protease-sensitive Val-Cit dipeptide, and a monomethyl auristatin E (MMAE) payload.
Mal-amido-PEG8-Val-Ala-PAB-SG3200: Another ADC linker with a similar structure but different payload.
Uniqueness
Mal-PEG8-amide-Val-Ala-(4-NH2)-Exatecan is unique due to its specific peptide sequence and exatecan payload, which provide distinct pharmacokinetic and pharmacodynamic properties. Its design allows for targeted delivery and controlled release of the cytotoxic agent within cancer cells, enhancing therapeutic efficacy and reducing side effects.
Propiedades
Fórmula molecular |
C57H77N7O18 |
|---|---|
Peso molecular |
1148.3 g/mol |
Nombre IUPAC |
(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[(2S)-1-[[(10S)-10-ethyl-10-hydroxy-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaen-19-yl]amino]-1-oxopropan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C57H77N7O18/c1-5-57(73)42-33-45-52-40(34-64(45)55(71)41(42)35-82-56(57)72)38-7-6-8-39-43(9-10-44(60-52)50(38)39)61-53(69)37(4)59-54(70)51(36(2)3)62-47(66)14-17-74-19-21-76-23-25-78-27-29-80-31-32-81-30-28-79-26-24-77-22-20-75-18-15-58-46(65)13-16-63-48(67)11-12-49(63)68/h9-12,33,36-37,51,73H,5-8,13-32,34-35H2,1-4H3,(H,58,65)(H,59,70)(H,61,69)(H,62,66)/t37-,51-,57-/m0/s1 |
Clave InChI |
OYYHJMUXFQIRBT-ZHSICCDKSA-N |
SMILES isomérico |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C(C=CC(=C56)N=C4C3=C2)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O)O |
SMILES canónico |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C(C=CC(=C56)N=C4C3=C2)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


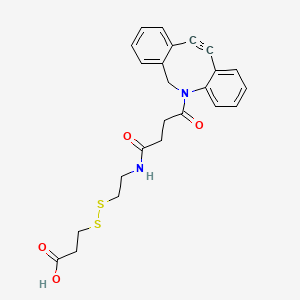
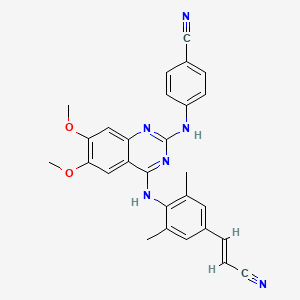
![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriotetracosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12416135.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12416147.png)

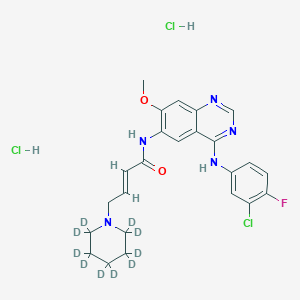
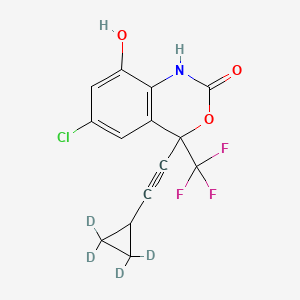

![disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12416179.png)

